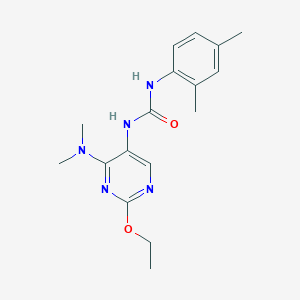

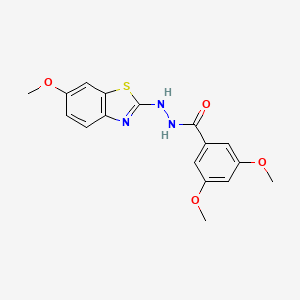

![molecular formula C27H26N4O2S B2772293 1-(4-Benzylpiperazin-1-yl)-2-[4-(4-thiophen-2-ylpyrimidin-2-yl)phenoxy]ethanone CAS No. 477888-34-9](/img/structure/B2772293.png)

1-(4-Benzylpiperazin-1-yl)-2-[4-(4-thiophen-2-ylpyrimidin-2-yl)phenoxy]ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

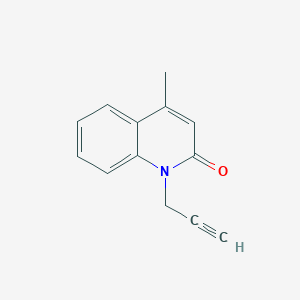

1-(4-Benzylpiperazin-1-yl)-2-[4-(4-thiophen-2-ylpyrimidin-2-yl)phenoxy]ethanone, or BTPE for short, is a small molecule that has been studied for its potential to be used in a variety of scientific research applications. BTPE is a compound that belongs to the family of piperazines, and has a unique structure that has made it a target for research. It has been studied for its potential to act as an inhibitor or activator of certain enzymes, and its ability to interact with receptors in the body.

科学的研究の応用

Synthesis and Antibacterial Activity

1-(4-Benzylpiperazin-1-yl)-2-[4-(4-thiophen-2-ylpyrimidin-2-yl)phenoxy]ethanone and its derivatives have been explored for their synthesis methods and potential antibacterial activities. Microwave-assisted synthesis techniques have facilitated the creation of benzylpiperazine derivatives with pyrimidine and isoindolinedione, showcasing efficient yield and significant antibacterial properties against various bacterial strains (Merugu, Ramesh, & Sreenivasulu, 2010).

Chemical Characterization and Potential Inhibitors

Further chemical synthesis efforts have produced new diheteroaryl thienothiophene derivatives, indicating the compound's flexibility in forming bases for various pharmacologically active molecules. These efforts underline the compound's role in developing potential inhibitors for various biological targets, such as 15-lipoxygenase, hinting at its application in treating inflammatory diseases and conditions associated with oxidative stress (Mabkhot, Al-Majid, & Alamary, 2011).

Electrochemical Synthesis

Electrochemical methods have also been employed to synthesize new phenylpiperazine derivatives, demonstrating an environmentally friendly and efficient approach to obtaining various pharmacologically relevant structures. This method highlights the compound's adaptability and potential for diverse applications in drug development (Nematollahi & Amani, 2011).

Neuroprotective Activities

Research into benzylpiperazine-based edaravone derivatives has shown promising neuroprotective activities, both in vitro and in vivo. These derivatives, particularly those containing benzylpiperazine moiety, have displayed significant protective effects against oxidative stress in neuronal cells and in models of acute cerebral ischemia. Such findings suggest the compound's potential in developing treatments for cerebral ischemic stroke and related neurological conditions (Gao et al., 2022).

Wound-Healing Potential

Another intriguing application involves the evaluation of the compound's derivatives for wound-healing activity. Certain derivatives have shown significant efficacy in enhancing wound closure, increasing tensile strength, and promoting granulation tissue formation in in vivo models. These outcomes point toward the compound's utility in developing new therapeutic agents for wound management (Vinaya et al., 2009).

特性

IUPAC Name |

1-(4-benzylpiperazin-1-yl)-2-[4-(4-thiophen-2-ylpyrimidin-2-yl)phenoxy]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O2S/c32-26(31-16-14-30(15-17-31)19-21-5-2-1-3-6-21)20-33-23-10-8-22(9-11-23)27-28-13-12-24(29-27)25-7-4-18-34-25/h1-13,18H,14-17,19-20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAZPIHBSXCWHCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)C4=NC=CC(=N4)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

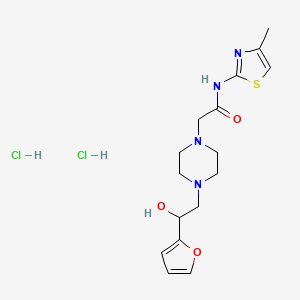

![{4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine](/img/structure/B2772217.png)

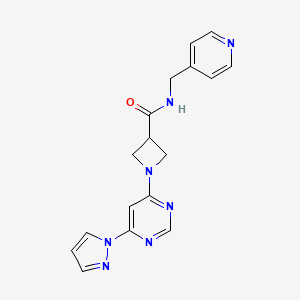

![1-[1-(Naphthalen-1-yl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B2772218.png)

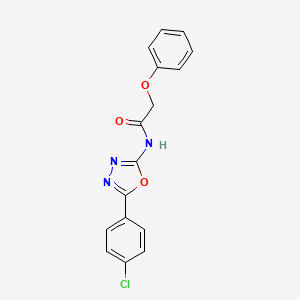

![4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2772219.png)

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2772228.png)